
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistaminic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of 8-(methoxymethoxy)-3H-phenothiazin-3-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
化学反応の分析
Types of Reactions
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex phenothiazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Chloro-8-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
- 2-Chloro-8-methylquinoline
Uniqueness
2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one stands out due to its unique combination of a phenothiazine core with a methoxymethoxy substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61588-45-2 |
|---|---|
分子式 |
C14H10ClNO3S |
分子量 |
307.8 g/mol |
IUPAC名 |
2-chloro-8-(methoxymethoxy)phenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-7-19-8-2-3-13-10(4-8)16-11-5-9(15)12(17)6-14(11)20-13/h2-6H,7H2,1H3 |
InChIキー |
BNXUSIVJQINIGH-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC2=C(C=C1)SC3=CC(=O)C(=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



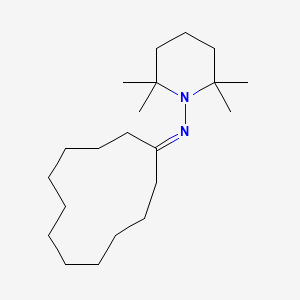
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
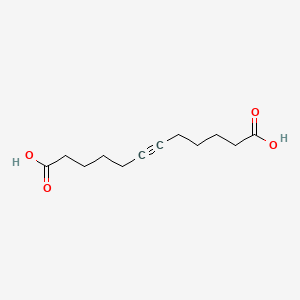
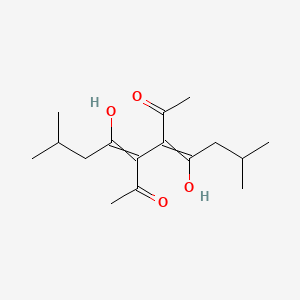
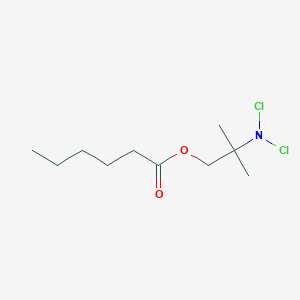
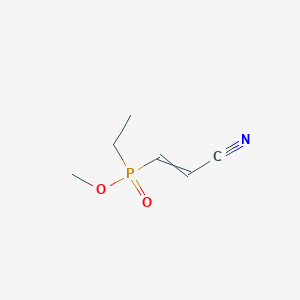
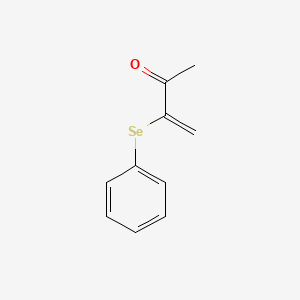
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
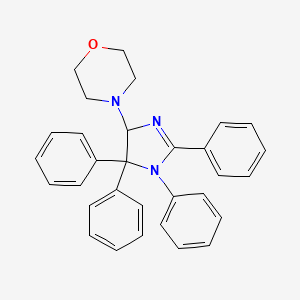


![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
